molecular formula C20H14Cl2N2S B2660517 (2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476672-80-7

(2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2660517
CAS No.: 476672-80-7
M. Wt: 385.31
InChI Key: AEHJJBCLFJTMHV-OQLLNIDSSA-N
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Description

(2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dimethylphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions: The reactions often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe for investigating enzyme activities or as a ligand in receptor binding studies.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,

Properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2S/c1-12-6-7-16(13(2)8-12)18-11-25-20(24-18)15(10-23)9-14-4-3-5-17(21)19(14)22/h3-9,11H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJJBCLFJTMHV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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